Biocytin hydrazide

描述

生物胞素酰肼是生物素的一种衍生物,生物素是一种水溶性维生素,在各种代谢过程中起着至关重要的作用。这种化合物在生物化学研究中特别有价值,因为它能够与醛和酮形成稳定的缀合物。 生物胞素酰肼通常用作细胞示踪剂和蛋白质标记应用 .

准备方法

合成路线和反应条件: 生物胞素酰肼通过生物素与肼的反应合成。该过程涉及在生物素部分和肼分子之间形成酰肼键。 该反应通常在温和条件下进行,使用二甲基亚砜 (DMSO) 等溶剂来促进反应 .

工业生产方法: 在工业环境中,生物胞素酰肼的生产涉及使用自动化反应器的大规模合成。该过程经过优化,以确保最终产品的产率高且纯度高。 使用先进的纯化技术(如色谱法)对于去除任何杂质并达到所需的质量至关重要 .

化学反应分析

反应类型: 生物胞素酰肼会经历几种类型的化学反应,包括:

氧化: 该化合物可以与氧化剂反应生成醛或酮衍生物。

还原: 生物胞素酰肼可以被还原形成稳定的胺衍生物。

取代: 酰肼基团可以参与与各种亲电试剂的取代反应.

常用试剂和条件:

氧化: 偏高碘酸钠 (NaIO4) 通常用于氧化糖蛋白,生成可以与生物胞素酰肼反应的醛基.

形成的主要产物: 这些反应形成的主要产物包括生物素化蛋白和其他生物聚合物,这些产物在各种生化测定和研究应用中都有价值 .

科学研究应用

Scientific Research Applications

- Labeling Glycoproteins

-

Cell Surface Profiling

- The compound plays a crucial role in cell surface profiling methods, such as the Cell Surface Capture (CSC) technique. This method involves oxidizing glycans on the cell surface to generate aldehyde groups, which are then labeled with this compound. The labeled proteins can be isolated and analyzed to study changes in the cell surface proteome under various conditions .

- Mass Spectrometry Applications

- Glycosylation Studies

Data Table: Summary of Applications

Case Studies

-

T-cell Activation Study

- In a study examining T-cell activation, researchers employed this compound to label cell surface glycoproteins before analyzing them via mass spectrometry. This approach allowed for the identification of specific changes in glycosylation patterns associated with T-cell activation, providing insights into immune response mechanisms .

-

Stem Cell Differentiation Analysis

- Another study utilized this compound to track changes in the surface proteome of mouse embryonic stem cells as they differentiated into neural progenitor cells. The findings highlighted significant alterations in protein expression levels linked to differentiation stages, showcasing the utility of this compound in developmental biology research .

-

Glycoproteomic Profiling

- A comprehensive analysis involving this compound was conducted to profile glycoproteins from blood serum samples. The study demonstrated that using this compound significantly improved the identification rates of glycosylated proteins compared to traditional methods, underscoring its effectiveness in clinical diagnostics .

作用机制

Biocytin hydrazide exerts its effects through the formation of stable hydrazone linkages with aldehyde and ketone groups. This reaction is facilitated by the presence of the hydrazide group, which reacts with carbonyl compounds to form a hydrazone bond. The resulting biotinylated products can then be detected using avidin or streptavidin-based assays, allowing for the precise identification and quantification of target molecules .

相似化合物的比较

生物胞素酰肼在其形成与醛和酮的稳定缀合物的能力方面是独一无二的,这使其在生物素化应用中非常有价值。类似的化合物包括:

生物素酰肼: 与生物胞素酰肼相似,但缺少赖氨酸部分,使其在某些应用中不太通用.

脱硫生物素酰肼: 生物素的一种衍生物,缺少硫原子,导致其对抗生物素蛋白和链霉亲和素的亲和力低于生物胞素酰肼.

N-羟基琥珀酰亚胺生物素: 用于伯胺的生物素化,但不与醛和酮反应.

生物活性

Biocytin hydrazide (BCHZ) is a biotin-containing hydrazide that has garnered attention for its biological activity, particularly in the context of glycoconjugate labeling and cellular tracing. This article explores the synthesis, applications, and biological properties of BCHZ, supported by relevant research findings and data.

This compound is characterized by its water-soluble nature and ability to selectively label sialic acids, galactose, and other sugars in glycoconjugates. Its chemical structure is represented as with a molecular weight of 386.51 Da. The synthesis involves the reaction of biotin with hydrazine derivatives, leading to the formation of a long-chained hydrazide that can be utilized in various biochemical applications .

The primary mechanism by which BCHZ operates involves the oxidation of glycoconjugates to form aldehyde groups, which are then labeled by BCHZ. This process can be achieved through either chemical oxidation using periodate or enzymatic methods using galactose oxidase. The labeled glycoconjugates can subsequently interact with avidin-based enzyme probes, facilitating detection and analysis on blots or intact cells .

Applications in Biological Research

1. Glycoconjugate Detection:

BCHZ serves as a selective nonradioactive label for detecting glycoconjugates in various biological samples. Its ability to label glycoproteins and other carbohydrate molecules makes it invaluable for studying cell surface interactions and protein dynamics .

2. Cellular Tracing:

As an aldehyde-fixable cellular tracer, BCHZ can be introduced into cells via microinjection. This application is crucial for tracking cellular processes and understanding the roles of specific glycoproteins in cellular signaling and communication .

Biological Activity

Research has demonstrated that BCHZ exhibits significant biological activity, particularly in its interaction with various cellular components:

- Glycoproteins Labeling: BCHZ effectively labels glycoproteins, allowing researchers to study their distribution and functional roles within cells.

- Antimicrobial Properties: Although primarily known for its labeling capabilities, some studies suggest that compounds related to BCHZ may exhibit antimicrobial effects against resistant bacterial strains .

- Non-toxic Profile: BCHZ has been shown to possess a low toxicity profile towards normal cell lines, making it suitable for various experimental applications without adverse effects on cell viability .

Case Study 1: Labeling Glycoconjugates

A study utilized BCHZ to label glycoconjugates on blots derived from erythrocyte membranes. The results indicated that BCHZ could effectively label sialic acids and galactose residues, providing insights into the glycosylation patterns present on cell surfaces .

Case Study 2: Microinjection Studies

In another investigation, BCHZ was microinjected into cultured cells to trace cellular processes. The study highlighted how BCHZ could facilitate the visualization of glycoprotein dynamics during cell signaling events, underscoring its utility as a cellular tracer .

Comparative Analysis of Biological Activity

The following table summarizes the biological activities associated with BCHZ compared to other hydrazide derivatives:

| Compound | Biological Activity | Toxicity Profile |

|---|---|---|

| This compound | Glycoconjugate labeling, cellular tracing | Low |

| Acylhydrazones | Antimicrobial, anticancer | Variable |

| Other Hydrazides | Antioxidant, anti-inflammatory | Generally low |

属性

IUPAC Name |

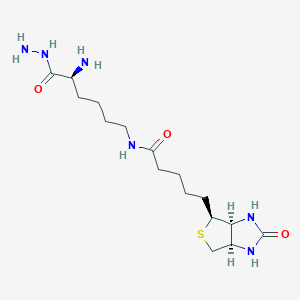

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[(5S)-5-amino-6-hydrazinyl-6-oxohexyl]pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30N6O3S/c17-10(15(24)22-18)5-3-4-8-19-13(23)7-2-1-6-12-14-11(9-26-12)20-16(25)21-14/h10-12,14H,1-9,17-18H2,(H,19,23)(H,22,24)(H2,20,21,25)/t10-,11-,12-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSXHTPJCSHZYFJ-MNXVOIDGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCCCC(C(=O)NN)N)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCC[C@@H](C(=O)NN)N)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30N6O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20145482 | |

| Record name | Biocytin hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20145482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102743-85-1 | |

| Record name | Biocytin hydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102743851 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Biocytin hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20145482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Biocytin hydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Biocytin hydrazide primarily interacts with carbonyl groups, showing selectivity for aldehydes over ketones. This interaction is based on the reactivity of the hydrazide moiety with carbonyl groups, forming a stable hydrazone bond. [, , , ] While widely known for labeling carbohydrate moieties, specifically sialic acids and galactose, on glycoproteins, research indicates its ability to directly biotinylate peptides and proteins by reacting with the guanidino group of arginine's side chain, in addition to the N-terminal and lysine residues. [, ] This biotinylation allows for the subsequent capture and analysis of target molecules using avidin-biotin technology. [, ]

ANone: While the provided research papers don't explicitly state the molecular formula and weight, they can be easily found in chemical databases. Spectroscopic data like NMR or IR spectra are not discussed in these research articles.

ANone: The research focuses on this compound's application in biological systems, primarily for labeling and purification purposes. Information regarding its stability under various conditions, such as different solvents, pH levels, or temperatures, is not discussed in detail within the provided abstracts. Similarly, specific details about material compatibility are not explicitly addressed.

A: this compound serves as a useful tool for characterizing receptor proteins through its application in affinity cross-linking. [] A specific example is its use in studying the chitin elicitor binding protein (CEBiP). Researchers synthesized a this compound conjugate of N-acetylchitooctaose (GN8-Bio). This conjugate allowed for the detection of CEBiP in membrane preparations and facilitated its purification via avidin affinity chromatography. Further identification was achieved through LC-MALDI-MS/MS analysis after tryptic digestion. This method, utilizing this compound for affinity cross-linking, holds promise for purifying and identifying a range of plant receptor proteins. []

A: Yes, this compound has been successfully employed to investigate post-translational modifications in proteins, specifically the identification of a novel aspartyl aldehyde modification in the CP47 subunit of Photosystem II. [] By using this compound's affinity for carbonyl groups, researchers were able to tag and isolate a modified peptide, ultimately leading to the identification of a post-translationally modified aspartic acid residue. This highlights the utility of this compound in unraveling complex protein modifications. []

A: Biotinylated PEG/PAMA block copolymers, synthesized by incorporating this compound at the PEG chain end, have been successfully employed in constructing stable bionanoparticles. [] These copolymers, when combined with CdSe/ZnS nanoparticles (QD) in aqueous solutions, significantly improve dispersion stability, even in physiological saline conditions. This enhanced stability stems from the steric hindrance provided by the tethered biotin-PEG/PAMA chains on the QD surface. This approach shows potential for various biological applications, including immunohistochemistry. []

A: this compound plays a crucial role in creating protein-resistant surfaces for biosensing applications, as demonstrated by its use in modifying self-assembled monolayers (SAMs) on gold surfaces. [] This method involves synthesizing oligo(ethylene glycol) (OEG)-linked alkanethiols with a terminal vicinal diol, which is subsequently converted to an aldehyde group. While the OEG layer provides initial protein resistance, the aldehyde groups, modified with this compound, enable the specific capture of streptavidin or the covalent attachment of biomolecules. This strategy using this compound is essential for developing highly specific and sensitive biosensors with minimal non-specific binding. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。